Dithizone
Overview
Description
It is widely recognized for its ability to form complexes with various toxic metals such as lead, thallium, and mercury . This compound is particularly valuable in analytical chemistry due to its high sensitivity and selectivity for metal ions.
Mechanism of Action
Target of Action
Dithizone, also known as diphenylthiocarbazone, is a sulfur-containing organic compound . It primarily targets toxic metals such as lead, thallium, and mercury . It also binds to zinc ions present in the beta cells of pancreatic islets . These targets play a crucial role in various biological and environmental processes.
Mode of Action
This compound acts as a ligand , forming complexes with its targets . When it encounters toxic metals or zinc ions, it binds to them, resulting in the formation of these complexes . This interaction changes the physical and chemical properties of the targets, often resulting in a color change that can be used for detection and analysis .
Biochemical Pathways
The binding of this compound to zinc ions in the beta cells stains the islets red, making it easier to distinguish them from exocrine tissue .
Pharmacokinetics
It’s known that this compound can be prepared by reacting phenylhydrazine with carbon disulfide, followed by reaction with potassium hydroxide . More research is needed to fully understand this compound’s pharmacokinetic properties and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of complexes with its targets, which leads to a change in their physical and chemical properties . For example, in the case of pancreatic islets, this compound’s binding to zinc ions stains the islets red . This staining allows for the assessment of islet purity, which is crucial for successful transplantation in patients with type 1 diabetes .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of other metal ions can interfere with this compound’s ability to bind to its targets . Moreover, this compound’s performance as a complexing reagent for supercritical CO2 extraction of heavy metals from aqueous solutions has been evaluated, suggesting its potential use in environmental remediation . .
Biochemical Analysis
Biochemical Properties
Dithizone is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has been applied to analyze cadmium (Cd) ions in water . The method exploits a color reaction (colorless to red) to quantify the Cd (II) concentration of sample solutions under basic conditions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with metal ions. This compound forms complexes with these ions, altering their chemical properties and influencing their behavior in biological systems
Preparation Methods
Dithizone can be synthesized through a multi-step process:
Reaction of Phenylhydrazine with Carbon Disulfide: This initial step involves the reaction of phenylhydrazine with carbon disulfide to form an intermediate product.
Reaction with Potassium Hydroxide: The intermediate product is then reacted with potassium hydroxide to yield this compound.
In industrial settings, the preparation of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Dithizone undergoes various chemical reactions, primarily involving complexation with metal ions:
Complexation: this compound forms stable complexes with metals such as cadmium, zinc, and mercury.
Liquid-Liquid Extraction: This compound is used in liquid-liquid extraction procedures to separate and concentrate metal ions from aqueous solutions.
Spectrophotometric Determination: The metal-dithizone complexes can be analyzed using spectrophotometry to determine trace amounts of metals.
Scientific Research Applications
Dithizone has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples.
Biological Studies: This compound is employed to assess the purity of human pancreatic islet preparations used for transplantation in patients with type 1 diabetes.
Environmental Monitoring: It is used to analyze heavy metal contamination in water and soil samples.
Industrial Applications: This compound is utilized in the extraction and purification of metals in industrial processes.
Comparison with Similar Compounds
Dithizone is unique in its high sensitivity and selectivity for metal ions. Similar compounds include:
Diphenylthiocarbazone: Another name for this compound, highlighting its thiocarbazone structure.
8-(p-toluene-sulfonyl amino) quinoline: A compound used in similar applications for metal ion detection.
This compound stands out due to its intense color change upon complexation with metals, making it particularly useful in colorimetric analyses.
Properties
IUPAC Name |
1-anilino-3-phenyliminothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGSWVZMUXXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058770 | |
Record name | (Phenylazo)thioformic acid 2-phenylhydrazide | |
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Molecular Weight |
256.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bluish-black solid; [Merck Index] Purple odorless crystals; [Alfa Aesar MSDS] | |
Record name | Dithizone | |
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Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60-10-6, 760132-01-2 | |
Record name | Dithizone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dithizone | |
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Record name | Dithizone | |
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Record name | DITHIZONE | |
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Record name | DITHIZONE | |
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Record name | DITHIZONE | |
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Record name | Diazenecarbothioic acid, 2-phenyl-, 2-phenylhydrazide | |
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Record name | (Phenylazo)thioformic acid 2-phenylhydrazide | |
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Record name | 1,5-diphenyl-3-thiocarbazone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DITHIZONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJZ2CJ4D6P | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dithizone?
A1: this compound acts primarily as a chelating agent, exhibiting a strong affinity for metal ions, particularly zinc. [] It forms stable complexes with these ions, influencing their biological activity and facilitating their extraction and detection.
Q2: How does this compound specifically target Paneth cells in the intestine?
A2: Paneth cells are characterized by an abundance of zinc within their cytoplasmic granules. [] Intravenous administration of this compound leads to the rapid formation of insoluble zinc-dithizone complexes within these granules, triggering a cascade of events culminating in the selective degeneration of Paneth cells. [, ]
Q3: What are the downstream effects of this compound-induced Paneth cell ablation?
A3: Ablation of Paneth cells by this compound has been linked to several downstream effects, including increased intestinal permeability, elevated levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-17A, and exacerbated intestinal injury during acute necrotizing pancreatitis. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound, chemically known as 1,5-Diphenylthiocarbazone, has the molecular formula C13H12N4S and a molecular weight of 256.32 g/mol.
Q5: What are the key spectroscopic characteristics of this compound?
A5: Spectroscopic studies on this compound have revealed interesting properties:
- UV-Vis Spectroscopy: Exhibits solvatochromism, with shifts in absorption spectra depending on the solvent and concentration. At concentrations below 10-5 mol/L, this compound exists primarily as free molecules. [] The formation of metal-dithizone complexes induces distinct color changes, enabling spectrophotometric determination of metal ions. [, , ]
- FTIR Spectroscopy: Characteristic peaks corresponding to S-H, S=C, and N-H groups confirm successful immobilization of this compound onto materials like chitin. [, ]
- Raman Spectroscopy: Surface-enhanced Raman scattering (SERS) studies using silver colloids as substrates have provided insights into the interaction of this compound with silver surfaces, indicating bonding through sulfur and nitrogen atoms. []
Q6: Can this compound be immobilized onto various materials?
A6: Yes, this compound has been successfully immobilized onto diverse materials like natural bentonite, [] chitin from prawn shells, [] nano-barium-strontium titanate powder, [, ] coal fly ash, [] and sodium trititanate whisker. [] This immobilization enhances the material's selectivity and capacity for adsorbing heavy metal ions.
Q7: How stable is this compound under different storage conditions?
A7: this compound exhibits sensitivity to oxidation from air and light. Strategies to enhance its stability include:* Adding ascorbic acid as a reducing agent during the preparation of this compound nanofibers. []* Storing this compound membranes in aluminum bags with oxygen absorbers under vacuum. []* Storing this compound loaded membranes with an aluminum foil cover and silica gel. []
Q8: Does this compound exhibit catalytic activity?
A8: Research suggests that lead this compound and carbazone complexes can initiate the radical polymerization of methyl methacrylate. [] The color change observed during polymerization hints at its potential as a free-radical indicator and a coloring agent for acrylic polymers.
Q9: Have computational methods been employed to study this compound?
A9: Yes, Density Functional Theory (DFT) calculations have been used to understand the interaction of this compound with heavy metal ions and to interpret experimental infrared (IR) spectra. [] These simulations provide valuable insights into the molecular mechanisms of this compound's action.
Q10: How is this compound employed in analytical chemistry?
A10: this compound plays a crucial role in the detection and quantification of heavy metal ions. [, ] The formation of vividly colored metal-dithizone complexes enables their determination using various analytical techniques, including:
- Colorimetry: Visual color comparisons or spectrophotometric measurements at specific wavelengths allow for the quantification of metal ions. [, , , ]
- Atomic Absorption Spectrometry (AAS): Used in conjunction with preconcentration and separation techniques involving this compound-modified materials to enhance sensitivity and selectivity for metals like cadmium and bismuth. [, ]
- Anodic Stripping Voltammetry (ASV): this compound-modified electrodes have been employed for the sensitive determination of trace cadmium in water samples. []
Q11: What is the environmental impact of this compound?
A11: While this compound offers numerous analytical and industrial applications, its potential environmental impact needs consideration. Research on its ecotoxicological effects and degradation pathways is crucial for responsible usage and disposal.
Q12: Are there greener approaches to using this compound?
A12: Yes, research is exploring greener alternatives for this compound immobilization. One study demonstrated a method using an alkaline solution instead of toxic solvents like toluene or chloroform, showcasing a promising step towards more sustainable practices. []
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